molecular formula C14H9N5O6 B12464600 1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone

1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone

Katalognummer: B12464600
Molekulargewicht: 343.25 g/mol
InChI-Schlüssel: BDDCSNOTPKSANT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a benzoxadiazole core with nitro groups and an ethanone moiety, making it a subject of interest in chemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole core. The process often includes nitration reactions to introduce nitro groups at specific positions on the benzoxadiazole ring. The final step involves coupling the benzoxadiazole derivative with an ethanone moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, making it feasible for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Wissenschaftliche Forschungsanwendungen

1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The nitro groups and benzoxadiazole core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,7-Dinitro-2,1,3-benzoxadiazol-4-amine 3-oxide
  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose
  • 7-Amino-4,6-dinitrobenzofuroxan

Uniqueness

1-{4-[(5,7-Dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl}ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H9N5O6

Molekulargewicht

343.25 g/mol

IUPAC-Name

1-[4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C14H9N5O6/c1-7(20)8-2-4-9(5-3-8)15-12-10(18(21)22)6-11(19(23)24)13-14(12)17-25-16-13/h2-6,15H,1H3

InChI-Schlüssel

BDDCSNOTPKSANT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.